

An In-depth Technical Guide on Maxon™ (Polyglyconate) Absorbable Suture

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Compound of Interest		
Compound Name:	Maxon	
Cat. No.:	B1196451	Get Quote

Introduction

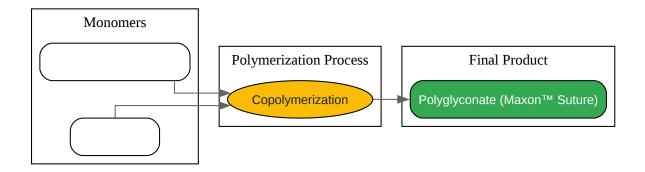
A thorough review of scientific and technical literature reveals that "**Maxon**" is the trade name for a widely used absorbable surgical suture material, rather than a compound under investigation for drug development. This guide provides a comprehensive overview of **Maxon**™ sutures, focusing on their chemical composition, mechanical properties, and degradation characteristics, tailored for researchers, scientists, and medical professionals. The information is presented to align with the core requirements of data presentation and visualization for a technical audience.

Maxon[™] is a synthetic, monofilament suture prepared from a copolymer of glycolic acid and trimethylene carbonate, known as polyglyconate.[1][2][3] It is recognized for its excellent handling, knot security, and extended wound support compared to other absorbable sutures.[4] [5]

Material Composition and Structure

Maxon[™] sutures are composed of a copolymer of glycolic acid and trimethylene carbonate.[1] [3] This composition results in a monofilament strand that minimizes tissue drag and reduces the potential for bacterial colonization compared to braided sutures.[4] The suture is typically dyed green for better visibility during surgical procedures, though an undyed version is also available.[3][5] Sterilization of Maxon[™] sutures is achieved using ethylene oxide.[3][5]





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Diagram 1: Chemical Composition of **Maxon™** Suture.

Quantitative Data: Tensile Strength and Absorption Profile

The in-vivo strength retention and absorption profile are critical performance indicators for absorbable sutures. $\mathbf{Maxon}^{\mathsf{TM}}$ provides extended wound support, with its tensile strength gradually decreasing over several weeks.

Table 1: Tensile Strength Retention of **Maxon™** Suture Post-Implantation

Time Post-Implantation	Remaining Suture Strength (%)
1 Week	~80%[1][3]
2 Weeks	~75%[1][3]
3 Weeks	~65%[1][3]
4 Weeks	~50%[1][3][4]
6 Weeks	~25%[1][3]

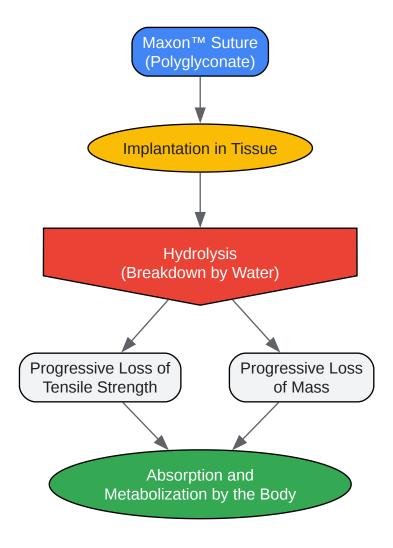
Table 2: Absorption Profile of **Maxon™** Suture



Process	Time Post-Implantation
Minimal Absorption	Until ~60 days[1][3][6]
Essential Completion	Within 6 months[1][3][6]

Mechanism of Action: In-Vivo Degradation

The absorption of **Maxon**[™] sutures in the body occurs through hydrolysis.[3][5] The copolymer chain is broken down by water, leading to a progressive loss of mass and tensile strength. This process elicits a minimal acute inflammatory reaction in the tissues, which is followed by the gradual encapsulation of the suture by fibrous connective tissue.[3][6]



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Diagram 2: In-Vivo Degradation Pathway of **Maxon™** Suture.

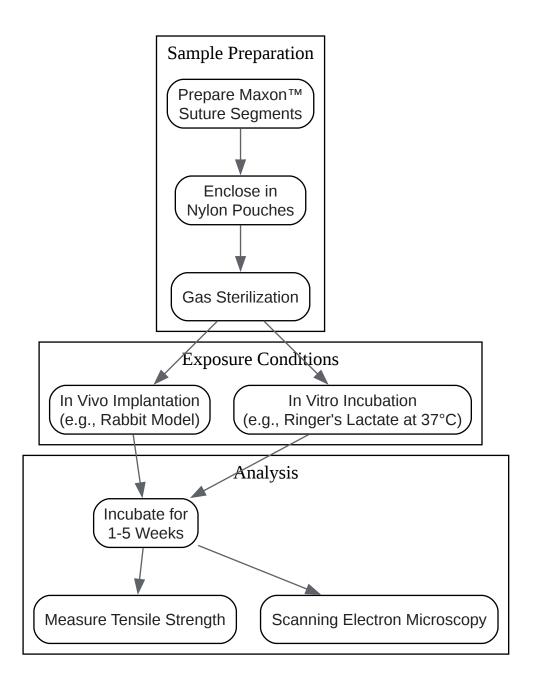


Experimental Protocols

While detailed drug-related experimental protocols are not applicable, the evaluation of suture performance involves standardized mechanical and biocompatibility testing. A key experimental consideration is the assessment of tensile strength over time in various environments.

One study compared the in-vivo (extrafascial space and peritoneal cavity in rabbits) and in-vitro (Ringer's lactate at 37°C) degradation of **Maxon**™ sutures. The protocol involved enclosing suture segments in nylon pouches, sterilizing them, and then implanting or incubating them for 1 to 5 weeks. Following this period, the tensile strength of the sutures was measured to assess degradation. Scanning electron microscopy was also used to examine changes in the suture's surface morphology.[7]





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Diagram 3: Experimental Workflow for Suture Degradation Analysis.

Clinical Applications and Considerations

Maxon[™] sutures are indicated for general soft tissue approximation and/or ligation.[1][3][8] They are frequently used in gynecological, pediatric, and general surgery.[4][9] Notably, they are also used in pediatric cardiovascular tissue where growth is expected to occur and in



peripheral vascular surgery.[1][3][8] However, they are not indicated for use in adult cardiovascular tissue, ophthalmic surgery, microsurgery, or neural tissues.[1][3][8]

The choice between **Maxon**[™] and other absorbable sutures, such as those made from polydioxanone (PDS), depends on the specific surgical application and the required duration of wound support. While **Maxon**[™] has a high initial tensile strength, PDS may retain its strength for a longer period in certain conditions.[4][7] Studies in rats have shown that **Maxon**[™] elicits a lower degree of chronic inflammation compared to polyglactin (Vicryl) and chromic catgut sutures.[10]

Conclusion

Maxon™ (polyglyconate) is a well-established synthetic absorbable suture with a predictable degradation profile and excellent handling characteristics. Its utility is in surgical applications requiring extended wound support, not in pharmacological interventions involving cellular signaling pathways. This technical guide provides a consolidated overview of its material science and performance characteristics, which are crucial for its appropriate selection and use in clinical and research settings.

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